Ischemin sodium is derived from the natural amino acid L-glutamic acid through a series of chemical reactions. It falls under the classification of organic compounds, specifically carboxylic acids and their salts. The compound can be classified as a metabolic intermediate and a potential therapeutic agent, particularly in the field of neurology and cardiology, where it may help mitigate damage from ischemic events.
The synthesis of ischemin sodium typically involves a two-step process starting from L-glutamic acid. The first step is diazotization, where L-glutamic acid is converted into (S)-5-oxotetrahydrofuran-2-carboxylic acid. This reaction requires the use of sodium nitrite and hydrochloric acid under controlled conditions to ensure proper formation of the intermediate compound.
In the second step, alkaline hydrolysis is performed on the intermediate to yield sodium (S)-2-hydroxyglutarate. This involves dissolving the intermediate in water and adding sodium hydroxide until a specific pH is achieved, followed by heating to facilitate the reaction. The final product is purified through techniques such as thin-layer chromatography and vacuum filtration to isolate high-purity crystals of ischemin sodium .
Ischemin sodium has a molecular formula of CHNaO with a molecular weight of approximately 192.08 g/mol. The structure consists of a five-carbon backbone with hydroxyl (-OH) and carboxyl (-COOH) functional groups, which are critical for its biological activity. The stereochemistry at the second carbon is significant as it influences the compound's interaction with biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure of ischemin sodium by analyzing its proton and carbon environments. The spectral data reveal distinct chemical shifts corresponding to the functional groups present in the molecule .
Ischemin sodium participates in various biochemical reactions due to its carboxylic acid functionality. It can undergo decarboxylation under certain conditions, leading to the formation of other metabolites that may have different biological activities. Additionally, it can react with nucleophiles due to its electrophilic carbonyl group, facilitating various metabolic pathways.
In physiological contexts, ischemin sodium has been shown to influence cellular signaling pathways, particularly those involved in apoptosis and cell survival during ischemic events. This includes modulation of pathways involving reactive oxygen species and energy metabolism .
The mechanism of action for ischemin sodium primarily revolves around its ability to modulate metabolic processes during ischemia-reperfusion injury. It acts as an energy substrate that can be utilized by cells under stress conditions, thereby promoting cell survival.
Studies indicate that ischemin sodium may activate key signaling proteins such as AKT1, which plays a crucial role in cell survival pathways. By enhancing AKT1 activity, ischemin sodium helps reduce necrosis and apoptosis in ischemic tissues . This protective effect underscores its potential as a therapeutic agent in conditions characterized by reduced blood flow.
Ischemin sodium appears as a white crystalline powder with high solubility in water due to its ionic nature. Its melting point ranges between 150-160 °C, indicating stability under standard laboratory conditions.
Chemical Properties:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been used to analyze thermal properties and stability profiles .
Ischemin sodium has several promising applications in scientific research:
The ongoing research into ischemin sodium highlights its significance not only as a metabolic intermediate but also as a candidate for therapeutic interventions in ischemic conditions .
Ischemin sodium (chemical name: 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt) is a cell-permeable small-molecule inhibitor targeting the bromodomain (BRD) of CREB-binding protein (CBP/KAT3A). It binds the acetyl-lysine recognition pocket of CBP BRD with high specificity (Kd = 19 μM), competitively blocking interactions with acetylated histone tails and transcription factors. This inhibition disrupts chromatin remodeling and gene activation pathways central to stress responses and apoptosis [1] [2] [4].
Ischemin directly interferes with the acetylation-dependent binding of p53 to CBP. Upon DNA damage (e.g., myocardial ischemia), CBP acetylates p53 at lysine 382 (p53K382ac), enabling BRD recognition and recruitment of transcriptional machinery. NMR structural analyses reveal that Ischemin occupies the acetyl-lysine binding site of CBP BRD, sterically hindering p53K382ac docking. This disruption reduces p53-CBP complex formation by >80%, impairing transactivation of downstream targets like p21/WAF1/CIP1 without altering p53 stability or acetylation levels. Consequently, p53-mediated apoptosis initiation is blocked in cardiomyocytes exposed to hypoxia or doxorubicin [1] [4].
Table 1: Binding Affinities of Ischemin and Structural Analogs to CBP Bromodomain
Compound | Substituents | Kd (μM) | % Inhibition |
---|---|---|---|
Ischemin | R3: NH₂; R5: CH₃ | 19 | 104.5 |
MS456 | None (parent scaffold) | >300 | 4.6 |
MS451 | R2: CH₃; R5: CH₃ | 44 | 87.4 |
MS450 | R2: CH₃ | 76 | 85.6 |
By inhibiting CBP-p53 interactions, Ischemin suppresses the expression of pro-apoptotic genes. In ischemic cardiomyocytes, it reduces mRNA and protein levels of:
Conversely, anti-apoptotic genes like Bcl-2 remain unaffected. This selective repression occurs via impaired recruitment of RNA polymerase II (Pol II) and P-TEFb to p53 target gene promoters. Chromatin immunoprecipitation (ChIP) assays confirm reduced Pol II occupancy at p21 and Bax enhancers following Ischemin treatment, diminishing transcriptional elongation by >50% [1] [3].
Table 2: Transcriptional Changes in Key Apoptotic Regulators After Ischemin Treatment
Gene | Function | mRNA Reduction (%) | Protein Reduction (%) |
---|---|---|---|
p21 | Cell cycle arrest | 65 | 70 |
Bax | Mitochondrial apoptosis | 48 | 50 |
PUMA | Caspase activation | 55 | 58 |
Bcl-2 | Anti-apoptotic | 0 | 0 |
Beyond p53, Ischemin alters genome-wide histone acetylation patterns. CBP bromodomain binding to acetylated histones (e.g., H3K27ac) facilitates the assembly of enhancer-promoter loops driving stress-response genes. Ischemin inhibits this binding, causing:
These changes silence pro-inflammatory and pro-death transcriptional programs. In sepsis models, analogous CBP BRD inhibitors (e.g., SGC-CBP30) block HMGB1 release—a late-phase inflammatory mediator—by attenuating H3K27ac at its promoter. This confirms the conserved role of CBP BRD in acetyl-lysine–dependent epigenetic signaling [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9